2-(N-Butylaminomethyl)-3-chlorophenylboronic acid, pinacol ester
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Overview
Description
2-(N-Butylaminomethyl)-3-chlorophenylboronic acid, pinacol ester is an organoboron compound that has garnered interest in various fields of chemistry due to its unique properties and reactivity. This compound is particularly notable for its role in Suzuki-Miyaura cross-coupling reactions, which are widely used in organic synthesis to form carbon-carbon bonds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(N-Butylaminomethyl)-3-chlorophenylboronic acid, pinacol ester typically involves the reaction of 3-chlorophenylboronic acid with pinacol in the presence of a base. The reaction is usually carried out in an organic solvent such as toluene, and the mixture is refluxed to facilitate the formation of the boronic ester . The product is then purified using techniques such as flash column chromatography.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
2-(N-Butylaminomethyl)-3-chlorophenylboronic acid, pinacol ester undergoes various types of chemical reactions, including:
Oxidation: The boronic ester can be oxidized to form the corresponding boronic acid.
Reduction: Reduction reactions can convert the boronic ester back to the parent boronic acid.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The reactions are typically carried out under mild conditions to preserve the integrity of the boronic ester .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the boronic ester yields the corresponding boronic acid, while substitution reactions can produce a variety of functionalized derivatives .
Scientific Research Applications
2-(N-Butylaminomethyl)-3-chlorophenylboronic acid, pinacol ester has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-(N-Butylaminomethyl)-3-chlorophenylboronic acid, pinacol ester involves its ability to form stable complexes with other molecules. The boronic ester group can interact with diols and other nucleophiles, facilitating various chemical transformations. In biological systems, the compound can target specific enzymes and proteins, modulating their activity through boron-mediated interactions .
Comparison with Similar Compounds
Similar Compounds
Phenylboronic acid, pinacol ester: Similar in structure but lacks the N-butylaminomethyl and 3-chloro substituents.
2-(N-Methylaminomethyl)-3-chlorophenylboronic acid, pinacol ester: Similar but with a methyl group instead of a butyl group.
3-Chlorophenylboronic acid, pinacol ester: Lacks the N-butylaminomethyl group.
Uniqueness
2-(N-Butylaminomethyl)-3-chlorophenylboronic acid, pinacol ester is unique due to its specific substituents, which confer distinct reactivity and properties. The presence of the N-butylaminomethyl group enhances its solubility and interaction with other molecules, making it more versatile in various applications .
Properties
IUPAC Name |
N-[[2-chloro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]butan-1-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27BClNO2/c1-6-7-11-20-12-13-14(9-8-10-15(13)19)18-21-16(2,3)17(4,5)22-18/h8-10,20H,6-7,11-12H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JYAHFATXUFOJBL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C(=CC=C2)Cl)CNCCCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27BClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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